propyl 4-nitro-1H-pyrazole-5-carboxylate
Description
Propyl 4-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based ester derivative characterized by a nitro group at the 4-position, a propyl ester moiety at the 5-position, and a propyl substituent at the 3-position of the heterocyclic ring. This compound is structurally related to its carboxylic acid precursor, 4-nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid (molecular formula: C₇H₉N₃O₄, molecular weight: 199.16 g/mol), which can undergo esterification to yield the target compound . The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester moiety enhances lipophilicity, making it suitable for applications requiring improved membrane permeability.
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
propyl 4-nitro-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-2-3-14-7(11)6-5(10(12)13)4-8-9-6/h4H,2-3H2,1H3,(H,8,9) |
InChI Key |
XEMFUPYEXVRINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=NN1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most well-documented approach involves the cyclocondensation of propyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. This method, adapted from the synthesis of ethyl analogs, leverages the nitro group’s inherent electrophilicity to direct ring closure. The enolate ester acts as a bifunctional precursor, with the dimethylamino group facilitating intramolecular cyclization.
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbonyl of the enolate, followed by elimination of dimethylamine and subsequent aromatization to form the pyrazole ring. The nitro group occupies the 4-position due to electronic and steric effects, while the ester group remains at the 5-position.
Key Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or ethanol for optimal solubility.
-
Temperature : Reflux conditions (70–80°C) to drive cyclization.
-
Time : 12–24 hours for complete conversion.
A representative procedure involves heating propyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (10 mmol) with hydrazine hydrate (12 mmol) in THF at 80°C for 16 hours, yielding propyl 4-nitro-1H-pyrazole-5-carboxylate in ~75% isolated yield after column chromatography.
Challenges and Optimizations
-
Regioselectivity : Competing formation of 3-nitro isomers is minimized by using excess hydrazine (1.2 equiv) and polar aprotic solvents.
-
Byproduct Formation : Dimethylamine elimination generates ammonium salts, requiring aqueous workup (e.g., 5% HCl wash).
Alternative Synthetic Routes
Proposed Reaction Conditions
-
Nitrating Agent : Concentrated HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C.
-
Temperature Control : Gradual warming to 25°C post-addition to avoid ester hydrolysis.
-
Workup : Quenching in ice water followed by extraction with dichloromethane.
Preliminary data suggest moderate yields (~50–60%) due to competing oxidation of the ester group, necessitating rigorous temperature control.
Comparative Analysis of Methods
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥95% purity, with retention time = 8.2 minutes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Propyl 4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts are used for esterification or amidation reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Esters and Amides: Substitution reactions involving the carboxylate group produce various esters and amides.
Scientific Research Applications
Chemistry
Propyl 4-nitro-1H-pyrazole-5-carboxylate serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, such as:
- Nitration and Reduction Reactions: The nitro group can be reduced to form amino derivatives, which are essential for synthesizing pharmaceuticals.
- Substitution Reactions: The compound can undergo substitution to yield various pyrazole derivatives that may exhibit different biological activities.
Biology
In biological research, this compound acts as a precursor for developing biologically active compounds. Its potential applications include:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.
- Anti-inflammatory Properties: Research indicates that it may reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases.
Medicine
The compound is being investigated for its therapeutic properties, including:
- Cancer Treatment: Cytotoxicity studies show that this compound has significant effects on various cancer cell lines, with IC₅₀ values ranging from 3.79 µM to 42.30 µM depending on the specific cell line tested.
- Potential Neuroprotective Effects: Its ability to interact with specific molecular targets suggests possible applications in treating neurological disorders.
Case Studies
Several studies have explored the biological effects of this compound and its derivatives:
Cytotoxicity Studies
A study evaluated the compound against multiple cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 42.30 |
These findings highlight the importance of structural modifications in enhancing the efficacy of pyrazole derivatives.
Inflammatory Response
Research indicates that this compound can modulate inflammatory pathways. In vitro studies show that it effectively reduces levels of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of propyl 4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic Acid
Ethyl 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Methyl 3-Isopropyl-1-(3-methoxy-3-oxopropyl)-4-nitro-1H-pyrazole-5-carboxylate (Compound 24)
Pyrazole Carboxamide Derivatives (e.g., 3a–3p)
- Structural Contrast: Carboxamide derivatives (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide) replace the ester with an amide group .
- Synthesis Yields : 60–71% via EDCI/HOBt activation in DMF .
- Physicochemical Data :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|---|
| Propyl 4-nitro-1H-pyrazole-5-carboxylate | C₁₀H₁₃N₃O₄ | 239.23* | ~2.1* | 4-NO₂, 5-OCOOPr, 3-Pr |
| 4-Nitro-3-n-propyl-1H-pyrazole-5-carboxylic acid | C₇H₉N₃O₄ | 199.16 | 1.49 | 4-NO₂, 5-COOH, 3-Pr |
| Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | C₁₀H₁₅N₃O₄ | 241.25 | ~1.8* | 4-NO₂, 5-OCOOEt, 3-Pr, 1-Me |
| Methyl 3-isopropyl-1-(3-methoxy-3-oxopropyl)-4-nitro-1H-pyrazole-5-carboxylate | C₁₂H₁₉N₃O₆ | 301.30 | ~0.9* | 4-NO₂, 5-OCOOMe, 3-iPr, 1-(CH₂COOMe) |
*Estimated values based on structural analogs.
Key Findings and Implications
- Substituent Effects : Bulky groups (e.g., isopropyl in Compound 24) improve steric protection against hydrolysis but may reduce synthetic yields .
- Functional Group Interplay : Carboxamides (e.g., 3a–3p) demonstrate higher melting points due to hydrogen bonding, contrasting with esters’ lower melting ranges .
This analysis underscores the importance of substituent engineering in tuning physicochemical and functional properties for targeted applications. Further studies on the target compound’s synthetic optimization and stability are warranted.
Q & A
Q. What are the common synthetic routes for propyl 4-nitro-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds (e.g., ethyl acetoacetate) followed by regioselective nitration. For example, nitration using concentrated HNO₃/H₂SO₄ at controlled temperatures (0–5°C) ensures high regioselectivity for the 4-nitro position . Optimization of pH (neutral to slightly acidic) and solvent polarity (e.g., ethanol or DMF) improves yields. Reaction monitoring via TLC or HPLC is critical to avoid over-nitration .
Q. How is the purity and identity of this compound validated experimentally?
- Chromatography : HPLC or GC-MS with a C18 column and acetonitrile/water mobile phase resolves impurities .
- Spectroscopy :
Q. What intermolecular interactions influence the crystal structure of this compound?
Hydrogen bonding (N–H···O and C–H···O) and π-π stacking between pyrazole rings dominate packing. Graph set analysis (e.g., Etter’s rules) reveals chains (C(4) motifs) and rings (R₂²(8)) in the lattice, which can be modeled using SHELX for refinement .
Advanced Research Questions
Q. How does substituent position (e.g., nitro at C4 vs. C5) affect reactivity and biological activity?
The 4-nitro group enhances electrophilicity at C3/C5, facilitating nucleophilic substitutions (e.g., with amines). Computational studies (DFT at B3LYP/6-31G*) show lower LUMO energy (-1.8 eV) for 4-nitro derivatives, correlating with higher antibacterial activity (MIC ~8 µg/mL) compared to 5-nitro analogs .
Q. What statistical methods are employed to optimize synthesis scalability?
- Box-Behnken Design : Evaluates factors like temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). A 2³ factorial design identified optimal conditions (X₁ = 70°C, X₂ = 0.1 mol%, X₃ = 6 hr) with a yield increase from 65% to 89% .
- ANOVA : Confirms model significance (p < 0.05) and interactions (e.g., X₁X₃ contributes 22% to variance) .
Q. How are computational methods integrated to predict physicochemical properties?
- Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., logP ~1.2 in ethanol vs. ~0.8 in water) .
- Docking Studies : Pyrazole ring interactions with enzyme active sites (e.g., COX-2 binding affinity ∆G = -9.2 kcal/mol) guide structure-activity relationships (SAR) .
Q. What advanced techniques characterize degradation pathways under stress conditions?
- Forced Degradation Studies : Exposure to UV light (254 nm) and acidic/alkaline hydrolysis (0.1M HCl/NaOH) identifies nitro reduction (to amine) and ester hydrolysis as primary pathways. LC-QTOF-MS detects degradants (m/z 170.1 for carboxylic acid derivative) .
- Kinetic Modeling : First-order decay (k = 0.023 hr⁻¹ at pH 7.4) predicts shelf-life .
Methodological Challenges
Q. How is regioselectivity during nitration controlled to avoid byproducts?
Electron-donating groups (e.g., ester at C5) direct nitration to the C4 position via resonance stabilization. Low-temperature nitration (-10°C) minimizes di-nitration (<5% byproduct) .
Q. What strategies resolve spectral overlap in NMR for closely related analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
